molecular formula C13H7BrINO B1381946 3-Bromo-4-(2-iodophenoxy)-benzonitrile CAS No. 1325219-94-0

3-Bromo-4-(2-iodophenoxy)-benzonitrile

Cat. No.: B1381946
CAS No.: 1325219-94-0
M. Wt: 400.01 g/mol
InChI Key: AMUAMAXZGLMYMW-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-iodophenoxy)-benzonitrile is a halogenated benzonitrile derivative featuring bromine and iodine substituents on adjacent positions of the benzene ring. The compound’s structure combines a nitrile group at the para position, a bromine atom at the meta position, and a 2-iodophenoxy group at the ortho position. This arrangement imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in cross-coupling reactions or as a ligand in metal-catalyzed processes .

Properties

IUPAC Name

3-bromo-4-(2-iodophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrINO/c14-10-7-9(8-16)5-6-12(10)17-13-4-2-1-3-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAMAXZGLMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-iodophenoxy)-benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-hydroxybenzonitrile, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzonitrile.

    Iodination: The brominated compound is then reacted with 2-iodophenol in the presence of a base such as potassium carbonate and a coupling agent like copper(I) iodide to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-iodophenoxy)-benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.

    Oxidation and Reduction: The phenoxy and benzonitrile groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(2-iodophenoxy)-benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be incorporated into polymers or used to modify surfaces for improved properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism by which 3-Bromo-4-(2-iodophenoxy)-benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and benzonitrile groups can engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of 3-Bromo-4-(2-iodophenoxy)-benzonitrile differ primarily in halogen substitution, functional groups, and side-chain modifications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference IDs
This compound C₁₃H₈BrINO 403.02 g/mol -Br, -I, -O-C₆H₄-I (ortho) High halogen density; potential radiosensitizer or catalyst ligand N/A (hypothetical)
3-Bromo-4-phenoxybenzonitrile C₁₃H₈BrNO 274.11 g/mol -Br, -O-C₆H₅ Simpler structure; used in Suzuki-Miyaura couplings
4-(3-Bromo-4-methylphenoxy)benzonitrile C₁₄H₁₀BrNO 288.14 g/mol -Br, -CH₃, -O-C₆H₃(CH₃) Methyl group enhances lipophilicity
3-Bromo-4-(2-methylpropoxy)benzonitrile C₁₁H₁₂BrNO 254.12 g/mol -Br, -O-CH₂CH(CH₃)₂ Bulky isobutyl group reduces reactivity
4-Bromo-2-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 250.01 g/mol -Br, -CF₃ Electron-withdrawing CF₃ enhances stability

Key Observations:

  • Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to bromine-only analogs. This may enhance intermolecular interactions in crystal packing or binding to biological targets .
  • Steric Hindrance : Bulky groups like the 2-methylpropoxy substituent in reduce reaction rates in nucleophilic substitutions, whereas smaller substituents (e.g., methyl in ) balance lipophilicity and reactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the nitrile group, making the compound less prone to hydrolysis.

Biological Activity

3-Bromo-4-(2-iodophenoxy)-benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies that highlight its significance in pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on its aromatic rings, which can influence its reactivity and biological interactions. The molecular formula is C13_{13}H8_{8}BrINO, with a molecular weight of approximately 360.01 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are critical for its application in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis. The halogen substituents (bromine and iodine) can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzonitrile derivatives can inhibit cell proliferation in hepatocellular carcinoma (HepG2) and other cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cell Line IC50_{50} (µM) Mechanism
HepG215Apoptosis induction
HEK293T20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Cytotoxicity Assessment

A study assessing the cytotoxic effects of various benzonitrile derivatives found that this compound exhibited significant cytotoxicity against HepG2 cells. The study utilized MTT assays to determine cell viability post-treatment, revealing a concentration-dependent decrease in cell viability at higher concentrations of the compound .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of halogen substituents significantly enhances the anticancer activity of benzonitrile derivatives. Modifications to the aromatic rings were shown to affect binding affinity to target proteins involved in cancer progression .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies on related compounds have indicated potential cytotoxic effects on human cell lines, necessitating further investigation into safety and efficacy before clinical applications can be pursued .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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